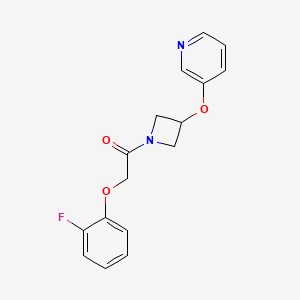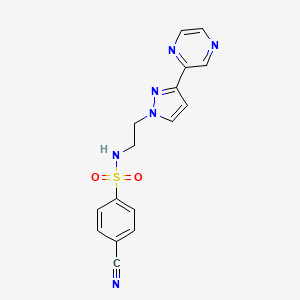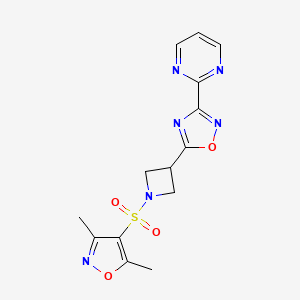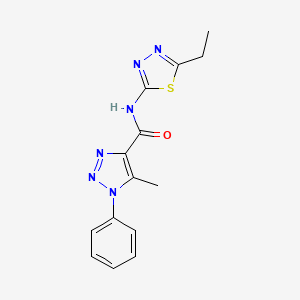
3-(4-Chlorophenyl)-2-phenoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)-2-phenoxyquinoline” is an organic compound consisting of a quinoline backbone with a chlorophenyl group at the 3-position and a phenoxy group at the 2-position . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to exhibit typical aromatic and heterocyclic characteristics. The quinoline core provides aromatic stability, while the chlorophenyl and phenoxy substituents may influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, aromaticity, and the presence of the chloro group would impact properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
3-(4-Chlorophenyl)-2-phenoxyquinoline derivatives have shown potential in cancer treatment. A study found that certain derivatives exhibit significant cytotoxic activity against human cancer cell lines, suggesting potential as antitumor drugs. Specifically, quinoline derivatives 3a and 3d displayed notable cytotoxicity, with 3d standing out due to its low unspecific cytotoxicity and high selectivity against specific tumor lines, marking it as a promising model for antitumor medication (Kouznetsov et al., 2016).
2. Molecular Structure and Spectroscopic Studies
Considerable research has been devoted to understanding the molecular structure and spectroscopic properties of this compound and its derivatives. For instance, studies employing crystallography and computational methods like Density Functional Theory (DFT) have elucidated the molecular geometry, electronic structure, and various other properties of these compounds. This fundamental understanding is crucial for their potential application in materials science and pharmaceuticals (Fatma et al., 2017).
3. Weak Interaction Analysis and Crystal Packing
Research has also delved into the weak interactions and crystal packing features of this compound derivatives. The presence of chloro substitutions on phenyl rings leads to a spectrum of halogen-mediated weak interactions, which play a critical role in stabilizing the crystal structure of these compounds. Such studies are pivotal in understanding the material properties, which could be beneficial in designing new materials with desired properties (Mandal & Patel, 2018).
4. Magnetic and Luminescent Properties
Some derivatives of this compound have been studied for their magnetic and luminescent properties. These studies have revealed interesting behaviors such as slow magnetic relaxation and characteristic emission peaks, suggesting potential applications in fields like spintronics, data storage, and optoelectronics (Wu et al., 2019).
5. Optoelectronic and Nonlinear Properties
The optoelectronic and nonlinear properties of this compound derivatives have been a subject of investigation. Studies focusing on their structural, electronic, and optical properties have pointed out their efficiency as multifunctional materials, hinting at their utility in various technological applications ranging from organic light-emitting diodes (OLEDs) to charge transport materials (Irfan et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as quinazoline and quinazolinone derivatives, have been found to interact with various targets, including enzymes involved in the steroid biosynthesis pathway .
Mode of Action
For instance, quinazoline and quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Biochemical Pathways
For example, quinazoline and quinazolinone derivatives have been reported to interfere with the steroid hormone biosynthesis pathway .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Action Environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-phenoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-17-12-10-15(11-13-17)19-14-16-6-4-5-9-20(16)23-21(19)24-18-7-2-1-3-8-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZICUUOXQWLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)

![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)

![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)


![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2999792.png)